molecular formula C17H14N4O5S B2825667 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-81-1

3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2825667
CAS No.: 392243-81-1
M. Wt: 386.38
InChI Key: GKEDQDQDUAQTRH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a benzamide moiety at position 2. The benzamide component is further substituted with 3,4-dimethoxy groups, which contribute to its electronic and steric properties. This compound belongs to a class of molecules under investigation for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-25-13-7-6-10(9-14(13)26-2)15(22)18-17-20-19-16(27-17)11-4-3-5-12(8-11)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEDQDQDUAQTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates both a thiadiazole moiety and a benzamide structure. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₇H₁₄N₄O₅S
  • Chemical Structure :
    Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action. The following sections summarize key findings regarding its biological activities.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. Specifically, it promotes phosphatidylserine exposure on the outer membrane and cytochrome c release from mitochondria, leading to caspase activation (caspase-9 and caspase-3) .
    • In silico studies suggest that the compound may intercalate with DNA, forming adducts that could contribute to its cytotoxic effects .
  • In Vitro Studies :
    • Various derivatives of thiadiazole have demonstrated significant antiproliferative activity against several human cancer cell lines. For instance, compounds structurally related to this compound exhibited IC₅₀ values ranging from 0.20 μM to 10 μM against different cancer types .
    • A study reported that certain thiadiazole derivatives had selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells .

Antimicrobial Activity

Research into the antimicrobial properties of thiadiazole derivatives indicates that they exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria . The compound's nitrophenyl group may enhance its interaction with bacterial targets.

Case Studies

  • Thiadiazole Derivatives :
    • A series of new thiadiazole derivatives were synthesized and tested for their biological activity. Some derivatives showed promising results with IC₅₀ values as low as 0.74 μg/mL against various cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer) .
    • Notably, compounds with structural similarities to this compound demonstrated significant anticancer activity with selectivity for malignant cells over non-cancerous cells.
  • Mechanistic Insights :
    • Flow cytometry analyses revealed that these compounds can alter the cell cycle dynamics in cancer cells, leading to increased apoptosis rates . This suggests a potential for developing these compounds into therapeutic agents targeting specific cancer pathways.

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC₅₀ Value (μM)Mechanism of Action
Compound AHCT1160.74Apoptosis induction
Compound BMCF-71.02DNA intercalation
Compound CSK-OV-319.5Caspase activation
This compoundA549TBDTBD

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is C17H14N4O5SC_{17}H_{14}N_{4}O_{5}S with a molecular weight of approximately 386.4 g/mol. The compound features a thiadiazole ring that is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The results indicated that these compounds exhibit significant cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in oncology .

Case Study: Antiproliferative Effects

A specific study investigated the synthesis of new thiadiazole derivatives and their effects on cancer cell lines. The findings demonstrated that certain derivatives showed enhanced antiproliferative activity compared to standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiadiazole ring could significantly influence the biological activity .

Anticonvulsant Properties

The 1,3,4-thiadiazole moiety has also been recognized for its anticonvulsant properties. Research indicates that compounds containing this scaffold can effectively reduce seizure activity in animal models. For example, studies employing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models showed that several thiadiazole derivatives exhibited potent anticonvulsant effects .

Case Study: Anticonvulsant Activity Assessment

In a detailed investigation, researchers synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity using established animal models. The results indicated that specific substitutions on the thiadiazole ring led to enhanced anticonvulsant efficacy without significant neurotoxicity. Notably, compounds with methoxy substitutions demonstrated promising results in protecting against seizures at lower dosages .

The biological activity of this compound extends beyond anticancer and anticonvulsant effects. Other notable activities include:

  • Antidiabetic : Some derivatives have shown potential in glucose regulation and insulin sensitivity improvement.
  • Anti-inflammatory : Thiadiazole compounds have been evaluated for their ability to reduce inflammation markers in various models.
  • Antiviral : Preliminary studies suggest efficacy against certain viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features
Target: 3,4-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole (5-3-nitrophenyl), benzamide (3,4-dimethoxy) Electron-withdrawing nitro group; electron-donating methoxy groups enhance solubility
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Thiadiazole (5-4-bromobenzylsulfanyl), benzamide (2-bromo) Bromine substituents improve anticancer activity via halogen bonding
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) Thiadiazole (5-pyridinyl), benzamide (4-chloro) Pyridinyl group enhances π-π stacking; chloro substituent increases lipophilicity
N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i) Thiadiazole (5-3-nitrobenzylidene amino), sulfonyl linkage Nitro group in a Schiff base structure; sulfonyl group may improve metabolic stability

Pharmacological Activity

  • Anticancer Activity :

    • The target compound’s nitro group may enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition. Comparatively, bromo-substituted derivatives (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit 100% protection against mortality in murine models at 60 mg/kg, suggesting bromine’s superior potency in apoptosis induction .
    • Pyridinyl-substituted analogs (e.g., 4c) demonstrate moderate activity, likely due to their ability to mimic nucleotide bases .
  • Antimicrobial Activity: N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives show broad-spectrum activity against Bacillus anthracis and Staphylococcus aureus, outperforming standard drugs .
  • Antioxidant Activity :

    • Schiff base derivatives (e.g., 9i) exhibit moderate ABTS•+ radical scavenging (61.3% at 258–260°C), while methoxy groups in the target compound could enhance antioxidant capacity via electron donation .

Spectroscopic and Physicochemical Properties

  • NMR/IR Data: The target compound’s ¹H-NMR would show aromatic protons from the 3-nitrophenyl (δ 8.0–8.5 ppm) and dimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃) groups, distinct from chloro analogs (δ 7.5–7.8 ppm for C-Cl) . IR spectra would display C=O stretches (~1680 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • Solubility and Stability :

    • Methoxy groups improve aqueous solubility compared to halogenated derivatives, which are more lipophilic .
    • The nitro group may reduce metabolic stability due to susceptibility to enzymatic reduction .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Nitro and bromo substituents enhance anticancer activity by increasing electrophilicity and DNA interaction .
  • Heteroaromatic Substituents : Pyridinyl or furanyl groups (e.g., 9j) enhance target specificity via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a thiadiazole precursor with a benzamide derivative. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with POCl₃ (90°C, 3 hours) to generate the 1,3,4-thiadiazole core .
  • Amide bond formation : Reacting 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 3,4-dimethoxybenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Critical parameters : Solvent choice (e.g., DCM vs. DMF), temperature control (0–25°C for coupling), and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm). IR spectroscopy confirms C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₇H₁₄N₄O₅S; expected [M+H]⁺: 387.0756) .
  • X-ray crystallography : To resolve 3D conformation, particularly the orientation of the nitro group relative to the thiadiazole ring .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Computational studies : Density Functional Theory (DFT) calculations to map electron density distribution. The nitro group’s electron-withdrawing nature reduces nucleophilicity at the thiadiazole ring, while methoxy groups donate electrons via resonance, stabilizing the benzamide moiety .
  • Bioactivity correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) against analogs with substituent variations (e.g., replacing nitro with methyl). Data from similar compounds show nitro groups enhance binding to hydrophobic pockets in enzymes like EGFR .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay standardization : Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Mechanistic studies : Use competitive binding assays (e.g., SPR or ITC) to validate target engagement. For example, conflicting cytotoxicity data may arise from off-target effects, which can be clarified via proteomics profiling .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Scaffold modifications : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to enhance metabolic stability .
  • Substituent optimization : Introduce halogen atoms (e.g., Cl or F) at the benzamide’s 2-position to improve membrane permeability, as seen in analogs with logP values <3.5 .
  • Table : Key SAR Trends
ModificationEffect on BioactivityReference
Nitro → CF₃↑ Metabolic stability
2-Cl addition↑ Cytotoxicity (IC₅₀ ↓20%)
Methoxy → OMeRetains target binding

Data-Driven Research Questions

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties, and how reliable are these models?

  • Methodological Answer :

  • In silico ADME : Use SwissADME or ADMETLab to predict logP (estimated 2.8), solubility (-4.2 logS), and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
  • Limitations : Models may underestimate the impact of the nitro group on hepatic clearance; experimental microsomal stability testing is recommended .

Q. How can crystallographic data inform co-crystallization studies with biological targets?

  • Methodological Answer :

  • Protein-ligand docking : Use AutoDock Vina to simulate binding modes to targets like COX-2. The nitro group’s orientation may form π-stacking with Phe residues .
  • Co-crystallization trials : Optimize conditions (pH 7.4, PEG 3350 precipitant) based on similar thiadiazole complexes resolved at 2.0 Å resolution .

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